molecular formula C7H6N2O B1331010 2-(furan-2-yl)-1H-imidazole CAS No. 89795-49-3

2-(furan-2-yl)-1H-imidazole

Cat. No. B1331010
CAS RN: 89795-49-3
M. Wt: 134.14 g/mol
InChI Key: UJZPJVGOWHZIKX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The furan ring is a five-membered oxygen-containing aromatic heterocycle, while the imidazole ring is a five-membered nitrogen-containing heterocycle. The combination of these two rings in one molecule can lead to unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of furan and imidazole derivatives can be achieved through various methods. For instance, compounds similar to 2-(furan-2-yl)-1H-imidazole have been synthesized using the Weidenhagen reaction, which involves the condensation of furfural with different starting materials, such as [2-(furan-2-yl)-2-oxoethyl]acetate or 2,3-diaminopyridine . Additionally, multicomponent reactions have been employed to synthesize fully substituted furans, as demonstrated by the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates . These methods highlight the versatility of synthetic approaches to access a variety of furan-imidazole derivatives.

Molecular Structure Analysis

The molecular structure of furan-imidazole derivatives is characterized by the presence of two aromatic heterocycles. The structural confirmation of such compounds is typically achieved through spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques allow for the determination of the substitution pattern on the rings and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The chemical reactivity of furan-imidazole derivatives can vary depending on the substitution pattern and the presence of functional groups. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, have been studied for these compounds . The reactivity can be influenced by the electronic nature of the furan and imidazole rings, as well as by the steric hindrance provided by substituents. For example, 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole undergoes electrophilic substitution at specific positions on the furan ring depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-imidazole derivatives, such as luminescence and chemiluminescence, have been investigated. The luminescence properties of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives were found to be sensitive to the polarity of the solvents, and the emission of some compounds in solution varied accordingly . Additionally, the chemiluminescence property of trisubstituted imidazoles containing furan rings has been explored, revealing potential applications in analytical chemistry .

Scientific Research Applications

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d

    • Field : Physical Chemistry and Catalysis .
    • Application : This research presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
    • Method : The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
    • Results : Spectral data are given in detail .
  • Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides

    • Field : Organic Chemistry .
    • Application : This study presents the synthesis of novel derivatives of 3-furan-2-yl acrylohydrazide using a meticulous three-step reaction sequence .
    • Method : Comprehensive characterization of the synthesized compounds was achieved through 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .
    • Results : The investigation of 1H NMR data at room temperature in deuterated dimethyl sulfoxide (DMSO-d6) unveiled the existence of (E)-3- (furan-2-yl) acrylohydrazide derivatives .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry .
    • Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
    • Method : The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • High-Performance Recyclable Furan-based Epoxy Resin

    • Field : Polymer Chemistry .
    • Application : This study presents the design and copolymerization of a monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE) .
    • Method : The epoxy resin intrinsically has dual hydrogen bond networks, dynamic imine structure and resultant high performance .
    • Results : The research shows the potential of furan-based epoxy resins in terms of recyclability and high performance .
  • Furan-2-yl Acrylohydrazides as Potential Anticancer Agents

    • Field : Medicinal Chemistry .
    • Application : This research discusses the synthesis and biological evaluation of furan-2-yl acrylohydrazides as potential anticancer agents .
    • Method : The compounds were synthesized using a multi-step reaction sequence and were then tested for their anticancer activity using a variety of cell-based assays .
    • Results : The study found that some of the synthesized compounds showed promising anticancer activity, suggesting that furan-2-yl acrylohydrazides could be a new class of anticancer agents .
  • Furan-2-yl Compounds in Organic Solar Cells

    • Field : Materials Science .
    • Application : This study investigates the use of furan-2-yl compounds in the fabrication of organic solar cells .
    • Method : The researchers synthesized a series of furan-2-yl compounds and incorporated them into the active layer of organic solar cells .
    • Results : The study found that the incorporation of furan-2-yl compounds improved the efficiency of the solar cells, suggesting that these compounds could be useful in the development of high-performance organic solar cells .

Safety And Hazards

Furan derivatives should be handled with caution. Avoid any direct contact with the product . This material and its container must be disposed of as hazardous waste .

Future Directions

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored for their potential in replacing traditional resources such as crude oil . The spectacular range of compounds that can be economically synthesized from biomass via FPCs shows promise for the future .

properties

IUPAC Name

2-(furan-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZPJVGOWHZIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349835
Record name 2-(furan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-1H-imidazole

CAS RN

89795-49-3
Record name 2-(furan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Amini Khouzani, N Sohrabi, N Rasouli… - Iranian chemical …, 2018 - icc.journals.pnu.ac.ir
In this study, a nickel (II) complex with 1,10-phenanthroline based ligand, [Ni(FIP)2](OAC)2 (1) with FIP = 2-(Furan-2-yl)-1H-Imidazole[4,5-f][1,10] phenanthroline as ligand was …
Number of citations: 3 icc.journals.pnu.ac.ir
CH Tseng, CY Li, CC Chiu, HT Hu, CH Han, YL Chen… - Molecular …, 2012 - Springer
A number of 2,4,5-triaryl-1H-imidazole derivatives were synthesized and evaluated for their antiproliferative activities against the growth of five cell lines including three non-small cell …
Number of citations: 11 link.springer.com
MV Marques, MM Ruthner, LAM Fontoura… - Journal of the Brazilian …, 2012 - SciELO Brasil
SciELO - Brasil - Metal chloride hydrates as Lewis acid catalysts in multicomponent synthesis of 2,4,5-triarylimidazoles or 2,4,5-triaryloxazoles Metal chloride hydrates as Lewis acid …
Number of citations: 46 www.scielo.br
S Shi, K Xu, C Jiang, Z Ding - The Journal of Organic Chemistry, 2018 - ACS Publications
ZnCl 2 -catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines has been developed. This convenient method allowed the efficient construction of a series of …
Number of citations: 40 pubs.acs.org
A Aminikhouzania, N Sohrabia, N Rasoulia…
Number of citations: 0

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